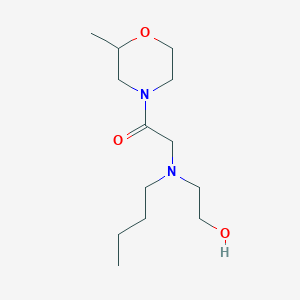
2-((1-Methyl-1h-tetrazol-5-yl)thio)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is an organic compound that belongs to the class of thioethers This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromo-1-phenylethan-1-one under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学的研究の応用
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine hydrochloride
- (1-Methyl-1H-tetrazol-5-yl)thioacetic acid
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide
Uniqueness
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is unique due to the presence of both a tetrazole ring and a phenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C10H10N4OS |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
2-(1-methyltetrazol-5-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C10H10N4OS/c1-14-10(11-12-13-14)16-7-9(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
BZVNFBUUAVQRLW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


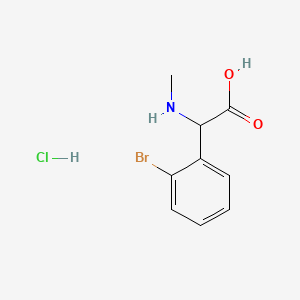

![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
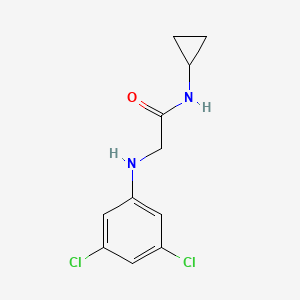
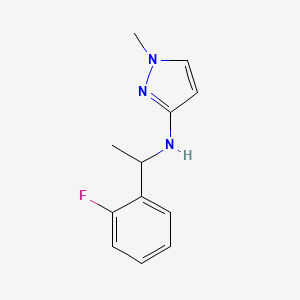
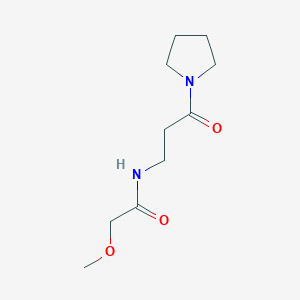
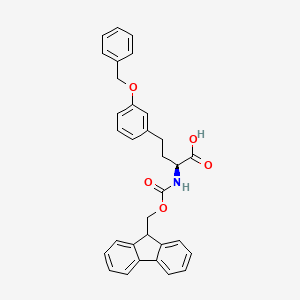
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
